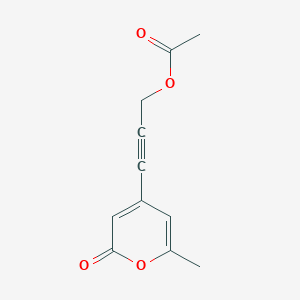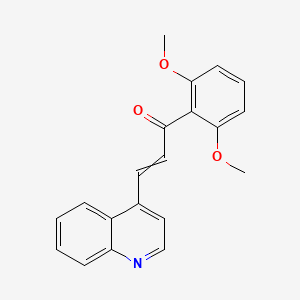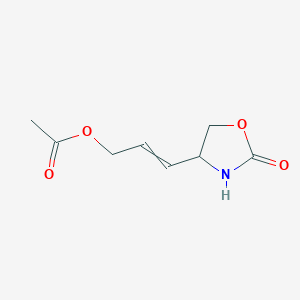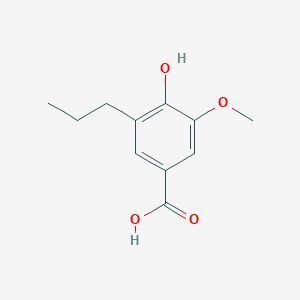
N~1~,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine is an organic compound that belongs to the class of substituted diaminobenzenes These compounds are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-nitroaniline with 1,3-dibromobenzene under basic conditions. The reaction is carried out in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions: N1,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Reduction: N1,N~3~-Bis(2-aminophenyl)benzene-1,3-diamine.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N~1~,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of N1,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine is largely dependent on its chemical structure and the specific application. For instance, in reduction reactions, the nitro groups are reduced to amino groups through the transfer of hydrogen atoms facilitated by a catalyst. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or other non-covalent interactions .
Comparaison Avec Des Composés Similaires
N~1~,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine: Similar structure but with nitro groups in the para position.
N~1~,N~3~-Bis(2-aminophenyl)benzene-1,3-diamine: The reduced form of the compound with amino groups instead of nitro groups.
N~1~,N~3~-Bis(2-chlorophenyl)benzene-1,3-diamine: Similar structure but with chloro groups instead of nitro groups.
Uniqueness: N1,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various functional materials and biologically active compounds .
Propriétés
Numéro CAS |
651048-09-8 |
|---|---|
Formule moléculaire |
C18H14N4O4 |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
1-N,3-N-bis(2-nitrophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C18H14N4O4/c23-21(24)17-10-3-1-8-15(17)19-13-6-5-7-14(12-13)20-16-9-2-4-11-18(16)22(25)26/h1-12,19-20H |
Clé InChI |
UAASZUXZKZPLPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=CC(=CC=C2)NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-](/img/structure/B12609027.png)
![N-[2-(Quinolin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12609029.png)
![2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B12609031.png)
![3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12609033.png)
![3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12609036.png)
sulfanium bromide](/img/structure/B12609038.png)

![N-[(Bicyclo[3.1.1]heptan-2-yl)methyl]-N'-(7-hydroxynaphthalen-1-yl)urea](/img/structure/B12609053.png)





![6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate](/img/structure/B12609082.png)
